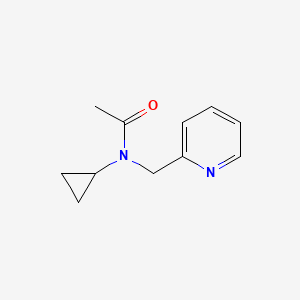![molecular formula C14H18N2O3 B7501496 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a synthetic derivative of thalidomide, which is a well-known drug used to treat a variety of medical conditions, including leprosy and multiple myeloma.
科学研究应用
3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of these diseases.
作用机制
The exact mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its effects by inhibiting the activity of certain enzymes, such as TNF-α and NF-κB, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high potency and selectivity. 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its potential toxicity. Studies have shown that 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can cause cytotoxicity in certain cell lines at high concentrations, which may limit its use in certain experimental settings.
未来方向
There are several areas of future research that could be explored with 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential area of research is the development of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione-based therapies for the treatment of cancer and inflammation. Another area of research is the investigation of the potential neuroprotective effects of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 2-methoxy-5-methylbenzaldehyde with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product. 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of these diseases. However, further research is needed to fully understand the mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 2-methoxy-5-methylbenzaldehyde with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product. The reaction scheme is shown below:
属性
IUPAC Name |
3-[(2-methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-11(19-4)10(7-9)8-16-12(17)14(2,3)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIXDFMPXAAPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)




![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)



